6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol
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Overview
Description
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is a chemical compound with the molecular formula C6H4BrFN2O3 It is a derivative of pyridine, characterized by the presence of bromine, fluorine, methyl, nitro, and hydroxyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Bromination: Addition of the bromine atom to the desired position on the ring.
Fluorination: Introduction of the fluorine atom.
Methylation: Addition of the methyl group.
Hydroxylation: Introduction of the hydroxyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyridinol derivatives.
Scientific Research Applications
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-pyridinol: Similar structure but lacks the fluorine and methyl groups.
4-Methyl-5-nitro-2-pyridinol: Similar structure but lacks the bromine and fluorine groups.
6-Bromo-4-methyl-2-nitro-3-pyridinol: Similar structure but lacks the fluorine group.
Uniqueness
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of bromine, fluorine, methyl, nitro, and hydroxyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O3/c1-2-3(8)5(7)9-6(4(2)11)10(12)13/h11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCBIOKPNXSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Br)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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